Diethyl sulfite

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8838. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3S/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJBFARDFTXOTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060777 | |

| Record name | Sulfurous acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [MSDSonline] | |

| Record name | Diethyl sulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9050 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-81-4 | |

| Record name | Diethyl sulfite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl sulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl sulfite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfurous acid, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfurous acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl sulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl sulfite | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF6566JT87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl sulfite chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl sulfite ((C₂H₅O)₂SO), a dialkyl sulfite ester, is a versatile chemical compound with applications ranging from a specialty solvent to a crucial component in advanced battery technologies. This guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and key chemical reactions. Detailed experimental protocols for its synthesis and representative reactions are presented, alongside visualizations of key reaction mechanisms to facilitate a deeper understanding for researchers and professionals in chemistry and drug development.

Chemical Structure and Identification

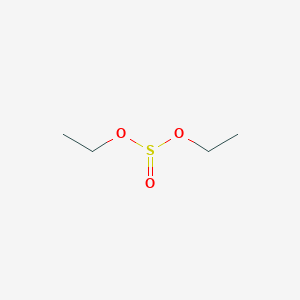

This compound is the diethyl ester of sulfurous acid. The central sulfur atom is bonded to two ethoxy groups (-OCH₂CH₃) and one oxygen atom, forming a trigonal pyramidal geometry around the sulfur.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Identifiers:

-

CAS Number: 623-81-4

-

Molecular Formula: C₄H₁₀O₃S[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 138.19 g/mol | |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 158-160 °C | |

| Density | 1.077 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.414 | |

| Flash Point | 52 °C (125.6 °F) - closed cup | |

| Solubility | Soluble in water | [1] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [1] |

Spectroscopic Data

| Spectrum Type | Key Features |

| ¹H NMR | (Neat, 300 MHz): δ 1.26 (t, 6H), 3.97-4.03 (m, 4H)[3] |

| IR (Infrared) | Data available, characteristic S=O and C-O stretching frequencies. |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of thionyl chloride (SOCl₂) with absolute ethanol.[4] The reaction proceeds via the formation of an ethyl chlorosulfite intermediate.

Experimental Protocol: Synthesis from Thionyl Chloride and Ethanol

Materials:

-

Thionyl chloride (SOCl₂)

-

Absolute ethanol (C₂H₅OH)

-

Pyridine (optional, as a hydrogen chloride scavenger)

-

Anhydrous diethyl ether (as solvent)

-

Ice bath

-

Stirring apparatus

-

Distillation apparatus

Procedure:

-

A solution of absolute ethanol (2 moles) in anhydrous diethyl ether is prepared in a three-necked flask equipped with a stirrer, a dropping funnel, and a reflux condenser. The flask is cooled in an ice bath.

-

Thionyl chloride (1 mole) is added dropwise from the dropping funnel to the stirred ethanol solution. The temperature should be maintained below 10 °C during the addition.

-

(Optional) Pyridine (2 moles) can be added to the reaction mixture to neutralize the hydrogen chloride gas that is evolved.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours to ensure the reaction goes to completion.

-

The reaction mixture is then cooled, and any pyridinium hydrochloride precipitate is filtered off.

-

The diethyl ether is removed by distillation at atmospheric pressure.

-

The remaining liquid is then distilled under reduced pressure to yield pure this compound. The fraction boiling at approximately 109-115 °C at 15 mmHg is collected.

Figure 2: Experimental workflow for the synthesis of this compound.

Chemical Reactions of this compound

This compound can undergo several types of reactions, primarily involving nucleophilic attack at the sulfur atom or the α-carbon of the ethyl groups.

Hydrolysis

This compound hydrolyzes in the presence of water to form ethanol and sulfurous acid. This reaction is relevant to its stability and handling in aqueous environments.

Figure 3: Hydrolysis of this compound.

Role as an Electrolyte Additive in Lithium-Ion Batteries

In the context of lithium-ion batteries, this compound can be used as an electrolyte additive. It participates in the formation of a stable solid electrolyte interphase (SEI) on the anode surface. This SEI layer is crucial for the battery's performance and longevity. The mechanism involves the reductive decomposition of this compound on the anode surface during the initial charging cycles.

The decomposition products, which can include lithium sulfite (Li₂SO₃), lithium ethyl sulfite (CH₃CH₂OSO₂Li), and other organic and inorganic species, form a protective film. This film is electronically insulating but ionically conducting, allowing Li⁺ ions to pass through while preventing further electrolyte decomposition.

Figure 4: Role of this compound in SEI formation.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2] It is irritating to the eyes, respiratory system, and skin.[5]

-

Handling: Use in a well-ventilated area, and wear protective gloves, clothing, and eye/face protection.[5]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents.[5]

-

Hazards: Vapors may form explosive mixtures with air.[5] Upon decomposition, it can emit toxic fumes of sulfur oxides.

Applications

Beyond its role in battery technology, this compound has other niche applications:

-

Antioxidant for Polymers: It can be used as an additive to prevent the oxidation and degradation of certain polymers.[6]

-

Reagent in Organic Synthesis: It serves as a reagent for introducing the ethyl sulfite group and as a protecting group for aldehydes and ketones.[1]

Conclusion

This compound is a chemical with a unique set of properties that make it valuable in specific industrial and research applications. A thorough understanding of its synthesis, reactivity, and handling is crucial for its safe and effective use. This guide has provided a detailed overview to support the work of researchers, scientists, and professionals in the field of chemistry and drug development.

References

- 1. Page loading... [guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound(623-81-4) 1H NMR [m.chemicalbook.com]

- 4. CN1339033A - Method of producing dimethyl sulfite - Google Patents [patents.google.com]

- 5. This compound(623-81-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Preparation of Diethyl Sulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl sulfite, with the chemical formula (C₂H₅O)₂SO, is a dialkyl sulfite ester that serves as a versatile reagent and intermediate in organic synthesis. Its utility spans various applications, including as a solvent, an electrolyte additive in lithium-ion batteries, and a precursor for the synthesis of other organic molecules. This technical guide provides a comprehensive overview of the primary methods for the synthesis and preparation of this compound, with a focus on detailed experimental protocols, quantitative data, and reaction mechanisms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling and characterization.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀O₃S | [1] |

| Molecular Weight | 138.19 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 158-160 °C (at atmospheric pressure) | [1][3] |

| Density | 1.077 g/mL at 25 °C | [1][3] |

| Refractive Index (n²⁰/D) | 1.414 | [1][3] |

| Flash Point | 129 °F (53.9 °C) | [3] |

| Solubility | Soluble in water | [2] |

Synthesis Methodologies

The most prevalent and well-documented method for the synthesis of this compound involves the reaction of thionyl chloride with ethanol. Alternative approaches, such as transesterification, offer different synthetic strategies.

Synthesis from Thionyl Chloride and Ethanol

This is the most common laboratory-scale method for preparing this compound. The reaction proceeds by the nucleophilic attack of ethanol on thionyl chloride, forming an intermediate chlorosulfite ester, which then reacts with a second equivalent of ethanol to yield the final product. The overall reaction is as follows:

2 CH₃CH₂OH + SOCl₂ → (CH₃CH₂O)₂SO + 2 HCl

The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride gas produced, which can otherwise lead to side reactions.

The following protocol is adapted from established procedures for the synthesis of dialkyl sulfites.

Materials:

-

Ethanol (absolute)

-

Thionyl chloride (freshly distilled)

-

Pyridine (anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for vacuum distillation)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube (filled with calcium chloride) is charged with a solution of absolute ethanol (2.0 equivalents) and anhydrous pyridine (2.2 equivalents) in anhydrous diethyl ether. The flask is cooled in an ice bath with stirring.

-

Addition of Thionyl Chloride: A solution of freshly distilled thionyl chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the cooled ethanol-pyridine mixture over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is filtered to remove the pyridinium hydrochloride salt. The filtrate is transferred to a separatory funnel and washed successively with cold water, saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is purified by vacuum distillation. The fraction boiling at the appropriate temperature and pressure is collected.

| Parameter | Value |

| Typical Yield | 70-85% |

| Reaction Temperature | 0-10 °C (addition), Room temperature (reaction) |

| Reaction Time | 3-6 hours |

Transesterification

Transesterification offers an alternative route to this compound, typically involving the reaction of a different dialkyl sulfite (e.g., dimethyl sulfite) with ethanol in the presence of an acid or base catalyst.[4] The equilibrium is driven towards the product by removing the lower-boiling alcohol by-product (in this case, methanol).

** (CH₃O)₂SO + 2 CH₃CH₂OH ⇌ (CH₃CH₂O)₂SO + 2 CH₃OH**

This method can be advantageous as it avoids the use of corrosive thionyl chloride and the formation of hydrogen chloride.[4]

Materials:

-

Dimethyl sulfite

-

Ethanol (absolute)

-

Acid or base catalyst (e.g., sulfuric acid, sodium ethoxide)

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: A round-bottom flask is charged with dimethyl sulfite, a large excess of absolute ethanol, and a catalytic amount of a suitable acid or base. The flask is equipped with a fractional distillation column.

-

Reaction and Distillation: The reaction mixture is heated to reflux. The lower-boiling methanol is continuously removed by fractional distillation, driving the equilibrium towards the formation of this compound.

-

Monitoring: The reaction progress can be monitored by analyzing the composition of the distillate and the reaction mixture using gas chromatography (GC).

-

Purification: Once the reaction is complete, the excess ethanol is removed by distillation. The remaining crude this compound is then purified by vacuum distillation.

| Parameter | Value |

| Typical Yield | Moderate to good (highly dependent on efficient removal of methanol) |

| Catalyst | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH₃) |

Purification

The primary method for the purification of this compound is vacuum distillation . This technique is employed to separate the product from non-volatile impurities and any high-boiling side products. It is crucial to perform the distillation under reduced pressure to avoid decomposition of the sulfite ester at its atmospheric boiling point.

| Pressure | Boiling Point |

| Atmospheric | 158-160 °C |

| Reduced (specific values not consistently reported in literature) | - |

The crude product from the synthesis is transferred to a distillation flask, and the system is evacuated to the desired pressure. The flask is then heated, and the fraction corresponding to the boiling point of this compound at that pressure is collected.

Spectroscopic Data

Characterization of the synthesized this compound is essential to confirm its identity and purity. The following spectroscopic data are characteristic of the compound.

| Spectroscopy | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ ~4.1 ppm (q, 4H, -OCH₂-), δ ~1.3 ppm (t, 6H, -CH₃) | [5] |

| ¹³C NMR (CDCl₃) | δ ~59 ppm (-OCH₂-), δ ~15 ppm (-CH₃) | |

| IR (neat) | ~1200 cm⁻¹ (S=O stretch), ~1000 cm⁻¹ (S-O-C stretch) | [6] |

Diagrams

Reaction Mechanism: Synthesis from Thionyl Chloride and Ethanol

The following diagram illustrates the stepwise mechanism for the formation of this compound from thionyl chloride and ethanol in the presence of pyridine.

Caption: Mechanism of this compound synthesis from thionyl chloride and ethanol.

Experimental Workflow: Synthesis and Purification

This diagram outlines the general workflow for the synthesis of this compound, from the initial reaction to the final purified product.

Caption: General experimental workflow for this compound synthesis.

Conclusion

This technical guide has detailed the primary synthetic routes to this compound, with a particular focus on the widely used thionyl chloride method. By providing comprehensive experimental protocols, collated quantitative data, and clear mechanistic and workflow diagrams, this document serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The information presented facilitates the safe and efficient laboratory-scale preparation and purification of this compound for its various applications.

References

- 1. 623-81-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound(623-81-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. CN1339033A - Method of producing dimethyl sulfite - Google Patents [patents.google.com]

- 5. This compound(623-81-4) 1H NMR [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

Diethyl Sulfite (CAS 623-81-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl sulfite, with the CAS number 623-81-4, is a dialkyl sulfite ester that has garnered significant interest in various fields of chemical research and development. Its unique properties make it a valuable compound as a reagent in organic synthesis and, notably, as a functional electrolyte additive in the formulation of high-performance lithium-ion batteries. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, synthesis, key applications with a focus on its role in energy storage, and detailed safety and handling protocols. The information is presented to support researchers, scientists, and professionals in drug development in their understanding and utilization of this versatile chemical.

Chemical and Physical Properties

A comprehensive summary of the key physical and chemical properties of this compound is provided in the table below, facilitating easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀O₃S | [1] |

| Molecular Weight | 138.18 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity | [1] |

| Boiling Point | 158-160 °C | [3] |

| Density | 1.077 g/mL at 25 °C | [3] |

| Flash Point | 53.9 °C | [2] |

| Refractive Index | n20/D 1.414 | [3] |

| Water Solubility | Soluble | [1] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions.[1] | [1] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of thionyl chloride (SOCl₂) with ethanol (C₂H₅OH). This reaction should be performed with caution due to the corrosive and reactive nature of thionyl chloride.

Generalized Experimental Protocol: Synthesis from Thionyl Chloride and Ethanol

Materials:

-

Thionyl chloride (SOCl₂)

-

Anhydrous ethanol (C₂H₅OH)

-

Pyridine (or another suitable base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Set up a dry, two or three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Cool the flask in an ice bath.

-

Add anhydrous ethanol to the flask.

-

Slowly add thionyl chloride dropwise from the dropping funnel to the stirred ethanol. An exothermic reaction will occur, so maintain the temperature below 10 °C. The addition of a base like pyridine can be used to neutralize the HCl gas produced.[4]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently reflux the mixture for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing cold water or a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate.[4]

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Applications of this compound

This compound has found utility in several areas of chemistry, most notably as an electrolyte additive in lithium-ion batteries and as a reagent in organic synthesis.

Electrolyte Additive in Lithium-Ion Batteries

One of the most promising applications of this compound is as a film-forming additive in the electrolytes of lithium-ion batteries.[5] It plays a crucial role in the formation of a stable solid electrolyte interphase (SEI) on the surface of the anode.[5] A robust SEI layer is essential for the long-term stability and performance of the battery, as it prevents the continuous decomposition of the electrolyte and allows for the reversible intercalation and deintercalation of lithium ions.

The decomposition potential of this compound is lower than that of common carbonate-based electrolyte solvents, allowing it to be preferentially reduced on the anode surface during the initial charging cycles.[5] This leads to the formation of a stable, sulfur-containing SEI layer.

Materials:

-

Lithium hexafluorophosphate (LiPF₆) or other suitable lithium salt

-

Ethylene carbonate (EC)

-

Dimethyl carbonate (DMC) or other linear carbonates

-

This compound (DES)

-

Anode material (e.g., graphite)

-

Cathode material (e.g., LiCoO₂)

-

Separator

-

Coin cell components (casings, spacers, springs)

-

Argon-filled glovebox

-

Battery cycler

-

Electrochemical impedance spectroscopy (EIS) equipment

Procedure:

-

Inside an argon-filled glovebox with low moisture and oxygen levels, prepare the baseline electrolyte by dissolving the lithium salt (e.g., 1 M LiPF₆) in the carbonate solvent mixture (e.g., EC:DMC 1:1 v/v).[6]

-

Prepare the test electrolyte by adding a specific weight percentage of this compound (e.g., 1-5 wt%) to the baseline electrolyte.

-

Assemble coin cells (e.g., 2032 type) using the prepared electrolytes, anode, cathode, and separator.

-

Perform formation cycles on the assembled cells. This typically involves charging and discharging the cells at a low C-rate (e.g., C/10) for the first few cycles to allow for the formation of a stable SEI layer.

-

After the formation cycles, conduct electrochemical performance tests, including:

-

Galvanostatic cycling: Charge and discharge the cells at various C-rates to evaluate rate capability and cycle life.

-

Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells to study the properties of the SEI layer and charge transfer resistance.

-

-

Analyze the data to compare the performance of the cells with and without the this compound additive.

Reagent in Organic Synthesis

This compound can be used as an alkylating agent in organic synthesis, although it is less common than diethyl sulfate. It can be used to introduce an ethyl group to nucleophiles such as phenols and amines.

Materials:

-

Phenol

-

This compound

-

A suitable base (e.g., potassium carbonate)

-

A suitable solvent (e.g., acetone or DMF)

-

Reaction flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Chromatography equipment for purification

Procedure:

-

To a reaction flask containing the phenol and a suitable solvent, add the base (e.g., potassium carbonate).

-

Stir the mixture and add this compound.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the base and wash the solid with the solvent.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the crude product by column chromatography or distillation to yield the pure ethylated phenol.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a common and effective method for the analysis of this compound.

Generalized Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., DB-5MS)

-

Autosampler

Sample Preparation:

-

Prepare a standard stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis by dissolving it in the same solvent used for the standards.

GC-MS Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

Analysis:

-

Inject the standards and the sample into the GC-MS system.

-

Identify the this compound peak in the chromatogram based on its retention time.

-

Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum.

-

Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.

Safety and Handling

This compound is a flammable liquid and an irritant. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| 🔥 | Warning | H226: Flammable liquid and vapor. |

| ❕ | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Source: [1]

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Use in a well-ventilated area or a fume hood. Keep away from heat, sparks, and open flames.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Store away from oxidizing agents.

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure adequate ventilation.[1]

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Water may be ineffective.[1]

Conclusion

This compound is a valuable chemical with important applications in both academic research and industrial development. Its role as a film-forming additive in lithium-ion batteries highlights its potential contribution to advancing energy storage technologies. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory and beyond. Researchers and professionals are encouraged to consult the cited safety data sheets and relevant literature before working with this compound.

References

Physical properties of diethyl sulfite (boiling point, density)

An In-depth Technical Guide on the Physical Properties of Diethyl Sulfite

For researchers, scientists, and drug development professionals, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the boiling point and density of this compound, including tabulated data and the experimental methodologies used for their determination.

Core Physical Properties of this compound

This compound, with the chemical formula (C₂H₅O)₂SO, is a clear, colorless liquid.[1] It is utilized as an additive in some polymers to prevent oxidation.[1][2] Accurate data on its physical properties, such as boiling point and density, are crucial for its application and for safety in handling and storage.

Data Presentation: Boiling Point and Density

The following table summarizes the reported values for the boiling point and density of this compound from various sources. It is important to note the conditions, particularly the temperature, under which these values were measured, as they can significantly influence the results.

| Physical Property | Value | Conditions | Reference |

| Boiling Point | 157 °C | Not specified | [3] |

| 158 °C | Not specified | [1] | |

| 158-160 °C | (lit.) | [2][4][5] | |

| Density | 1.1063 g/cm³ | at 0 °C | [1] |

| 1.077 g/mL | at 25 °C (lit.) | [3][4][5] | |

| 1.88 g/cm³ | Not specified | [2] |

Note: The density value of 1.88 g/cm³ appears to be an outlier when compared to other reported values.

Experimental Protocols

The determination of the boiling point and density of a liquid compound like this compound involves standardized laboratory procedures. While specific experimental reports for this compound are not detailed in the provided search results, the following general methodologies are commonly employed.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] This can be determined by several methods, including distillation and the Thiele tube method.

Distillation Method: A simple distillation apparatus is set up with the liquid sample in a distilling flask, along with boiling chips to ensure smooth boiling.[7] A thermometer is placed so that its bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor as it passes into the condenser.[7] The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then condenses in the condenser. The temperature at which the liquid is actively distilling and the temperature on the thermometer remains constant is recorded as the boiling point.[7][8]

Thiele Tube Method: This micro method is suitable for small sample volumes.[7][8] A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is placed open-end down into the liquid. This assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil.[7] As the sample is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[7][8]

Density Determination

Density is the mass of a substance per unit volume. For a liquid like this compound, this is typically determined by measuring the mass of a known volume of the liquid.

Procedure:

-

A clean, dry volumetric flask or pycnometer of a known volume is weighed accurately.

-

The flask is then filled to the calibration mark with the liquid (this compound). Care is taken to ensure the temperature of the liquid is controlled and recorded, as density is temperature-dependent.

-

The filled flask is then weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.

-

The density is calculated by dividing the mass of the liquid by its known volume.

Logical Workflow for Physical Property Determination

The following diagram illustrates the general workflow for the experimental determination of the boiling point and density of a liquid sample.

Caption: General workflow for determining boiling point and density.

References

- 1. This compound(623-81-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [stenutz.eu]

- 4. This compound [chembk.com]

- 5. 623-81-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

Diethyl sulfite safety data sheet (SDS) and handling precautions

An In-depth Technical Guide to the Safety and Handling of Diethyl Sulfite

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No. 623-81-4). It is intended to serve as a technical guide for professionals in research and development who may handle this chemical. The information is compiled from various Safety Data Sheets (SDS) and chemical safety resources.

Chemical Identification and Properties

This compound, also known as sulfurous acid, diethyl ester, is a clear, colorless liquid with a fruity odor[1][2][3]. It is used as an additive to prevent oxidation in some polymers and as a component in electrolytes for lithium-ion batteries[4][5][6].

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Citation(s) |

| Molecular Formula | C₄H₁₀O₃S | [4][5][7] |

| Molecular Weight | 138.19 g/mol | [4][6] |

| Appearance | Clear, colorless liquid | [1][2][4] |

| Odor | Fruity | [2] |

| Boiling Point | 158-160 °C | [6][7] |

| Density | 1.077 g/mL at 25 °C | [7] |

| Solubility in Water | Soluble | [2][4] |

| Vapor Characteristics | Vapors are heavier than air and may spread along the ground | [4] |

| Refractive Index | n20/D 1.414 | [7] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. The primary hazards are flammability and irritation to the skin, eyes, and respiratory system[1].

GHS Hazard Classifications:

-

Skin Corrosion/Irritation - Category 2[1]

-

Serious Eye Damage/Eye Irritation - Category 2[1]

-

Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory system)[1]

Hazard Statements:

-

H226: Flammable liquid and vapor[6].

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Summary of Health and Physical Hazards

-

Inhalation : Causes irritation to the respiratory tract. Vapors have the potential to cause dizziness or suffocation, and inhalation may lead to delayed pulmonary edema, characterized by a burning sensation in the chest[3][4].

-

Skin Contact : Causes skin irritation and may lead to dermatitis. Cyanosis of the extremities is also a possible effect[3][4].

-

Eye Contact : Results in serious eye irritation, with the potential for chemical conjunctivitis and corneal damage[3][4].

-

Ingestion : Leads to gastrointestinal irritation, accompanied by symptoms of nausea, vomiting, and diarrhea. Ingesting large quantities can cause depression of the central nervous system[3][4].

-

Fire and Explosion : As a flammable liquid, its vapors can form explosive mixtures with air. These vapors, being heavier than air, can travel to a source of ignition and flash back[4].

Toxicological and Exposure Data

Acute Toxicity

| Exposure Route | Species | Value | Citation(s) |

| Oral | N/A | No data available | [8] |

| Dermal | N/A | No data available | [8] |

| Inhalation | N/A | No data available | [8] |

Exposure Limits

No occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) have been established for this compound.

Fire Hazard Data

| Parameter | Value | Citation(s) |

| Flash Point | 52 °C (125.6 °F) - closed cup | [6] |

| Hazards | Flammable liquid and vapor. Vapors may form explosive mixtures with air. | [1][4] |

| Hazardous Combustion Products | Carbon monoxide, carbon dioxide, irritating and toxic fumes and gases. | [4] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is critical to ensure safety.

Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood[4].

-

Keep the substance away from heat, sparks, open flames, and other sources of ignition[1][4].

-

Use only non-sparking tools and explosion-proof equipment[1][4].

-

Ground and bond containers during material transfers to prevent static discharge[4].

-

Avoid all personal contact, including inhalation and contact with eyes, skin, and clothing[4].

-

Wash hands and any exposed skin thoroughly after handling[4].

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Empty containers may retain product residue (liquid and vapor) and can be dangerous[4].

Storage

-

Store in a cool, dry, well-ventilated area designated for flammable liquids[4].

-

Store away from incompatible materials, particularly strong oxidizing agents[1][4].

-

Ensure the storage area has adequate secondary containment.

Experimental Protocols: Basis of Safety Data

The data presented in Safety Data Sheets are derived from standardized experimental protocols, often established by organizations like the OECD, ASTM, or ANSI.

-

Flash Point Determination : The flash point of 52 °C was determined using a "closed-cup" method[6]. This typically involves heating the liquid in a sealed container and periodically introducing an ignition source to the vapor space to find the lowest temperature at which the vapors ignite.

-

Acute Toxicity Testing : Although specific values for this compound are unavailable, acute toxicity is generally determined using protocols such as OECD Test Guidelines 401 (Oral), 402 (Dermal), and 403 (Inhalation). These studies involve administering the substance to laboratory animals (e.g., rats, rabbits) to determine the dose (LD50) or concentration (LC50) that is lethal to 50% of the test population. The lack of data indicates such studies may not have been performed or published for this specific substance.

Emergency Procedures

Personal Protective Equipment (PPE)

A risk assessment should always precede the selection of PPE. The following provides general guidance.

First Aid Measures

Immediate action is required in case of exposure. Effects may be delayed[3][4].

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. Diethyl Sulfate | (C2H5)2SO4 | CID 6163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 623-81-4 | AAA62381 | Biosynth [biosynth.com]

- 5. americanelements.com [americanelements.com]

- 6. ICSC 0570 - DIETHYL SULFATE [inchem.org]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

The Unfolding of Diethyl Sulfite: An In-depth Technical Guide to its Thermal Decomposition Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl sulfite ((C₂H₅O)₂SO), an ester of sulfurous acid, finds applications as a polymer additive to prevent oxidation and has been explored for other industrial uses. Understanding its thermal stability and decomposition mechanism is crucial for ensuring safe handling, predicting its fate in various applications, and for its potential role as a precursor in chemical synthesis. This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition mechanism of this compound, drawing upon direct evidence and analogies with related alkyl sulfites. While extensive experimental data specifically for this compound is limited, a coherent mechanistic picture can be constructed. This guide also details the experimental protocols typically employed for such investigations.

Core Thermal Decomposition Mechanism

The thermal decomposition of this compound is believed to proceed primarily through a concerted elimination reaction, consistent with the behavior of other alkyl sulfites. The key evidence for the decomposition pathway comes from mass spectrometry studies that have detected sulfurous acid (H₂SO₃) in the gas phase during the dissociative ionization of this compound[1][2]. Sulfurous acid is known to be unstable, readily decomposing into sulfur dioxide (SO₂) and water. However, its detection as a transient intermediate provides a strong foundation for the proposed mechanism.

The most plausible reaction pathway involves a six-membered transition state, leading to the formation of ethylene and ethyl hydrogen sulfite. The latter is unstable and rapidly decomposes to ethanol and sulfur dioxide. An alternative, though likely minor, pathway could involve the formation of diethyl ether and sulfur dioxide.

The primary decomposition products are therefore expected to be:

-

Ethylene (C₂H₄)

-

Ethanol (C₂H₅OH)

-

Sulfur Dioxide (SO₂) debilitating

Secondary reactions at higher temperatures could lead to the formation of other products, such as diethyl ether and water, from the dehydration of ethanol.

Proposed Signaling Pathways and Logical Relationships

The logical progression from the reactant to the final products can be visualized as a series of steps, starting with the initial thermal activation of this compound.

Caption: Logical flow of this compound thermal decomposition.

The detailed proposed mechanism, including the key intermediates, is depicted in the following signaling pathway diagram.

Caption: Proposed thermal decomposition pathways of this compound.

Quantitative Data

| Parameter | Value | Notes |

| Decomposition Temperature | Estimated ~200-300 °C | Based on analogies with other alkyl sulfites. Specific data for this compound is not available. |

| Primary Gaseous Products | Ethylene, Sulfur Dioxide | Confirmed by analogy and mass spectrometry evidence. |

| Primary Liquid Product | Ethanol | Inferred from the decomposition of the ethyl hydrogen sulfite intermediate. |

| Activation Energy (Ea) | Not available | |

| Rate Constant (k) | Not available | |

| Product Yields | Not available |

Experimental Protocols

The investigation of thermal decomposition mechanisms of compounds like this compound typically employs pyrolysis coupled with advanced analytical techniques. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful and commonly used method.

Experimental Workflow: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Caption: Workflow for Py-GC/MS analysis of this compound.

Detailed Methodology

-

Sample Preparation: A small, precise amount of liquid this compound (typically in the microgram range) is loaded into a quartz sample holder. For quantitative analysis, an internal standard may be added.

-

Pyrolysis:

-

Apparatus: A micro-furnace pyrolyzer is directly connected to the injector port of a gas chromatograph.

-

Procedure: The sample holder is introduced into the pre-heated pyrolyzer. The temperature is precisely controlled and can be programmed for ramped heating or held at a specific isothermal temperature (e.g., 250°C). The pyrolysis is carried out in an inert atmosphere (e.g., helium) to prevent oxidation.

-

-

Gas Chromatography (GC) Separation:

-

Injection: The volatile decomposition products are swept from the pyrolyzer into the GC injection port by the carrier gas (helium).

-

Column: A capillary column (e.g., DB-5ms) is used to separate the individual components of the product mixture based on their boiling points and interactions with the stationary phase.

-

Temperature Program: The GC oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 280°C) to ensure the elution of all products.

-

-

Mass Spectrometry (MS) Detection and Identification:

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source, where they are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum for each eluted component.

-

Identification: The obtained mass spectra are compared to spectral libraries (e.g., NIST) to identify the chemical structure of each decomposition product.

-

-

Data Analysis: The identities and relative abundances of the decomposition products are used to reconstruct the decomposition pathway and propose a detailed mechanism. By conducting the pyrolysis at different temperatures and analyzing the product distribution, kinetic parameters can be estimated.

Conclusion

The thermal decomposition of this compound is a process of significant interest for both safety and synthetic applications. Although direct and detailed studies are sparse, a robust mechanistic hypothesis can be formulated based on the known chemistry of analogous alkyl sulfites and key mass spectrometric evidence. The primary decomposition pathway is proposed to be a concerted elimination reaction yielding ethylene, ethanol, and sulfur dioxide. Further research employing modern analytical techniques such as Py-GC/MS and computational modeling is necessary to fully elucidate the kinetics and thermodynamics of this reaction and to explore the potential for secondary reaction pathways at elevated temperatures. The experimental protocols outlined in this guide provide a solid framework for conducting such future investigations.

References

Solubility of Lithium Salts in Diethyl Sulfite: A Technical Guide

Executive Summary

The exploration of novel electrolyte systems is a cornerstone of advancing energy storage technologies, particularly for lithium-ion batteries. Diethyl sulfite (DES) has emerged as a solvent of interest due to its potential to enhance electrolyte stability. However, a comprehensive understanding of its solvent properties, specifically the solubility of various lithium salts, is crucial for systematic electrolyte formulation. This technical guide addresses the solubility of lithium salts in this compound, targeting researchers, scientists, and professionals in drug development and battery technology. A thorough review of publicly accessible scientific literature reveals a notable scarcity of direct quantitative solubility data for lithium salts in pure this compound. Consequently, this document focuses on providing a robust, generalized experimental protocol for the systematic determination of such solubilities. This guide outlines the well-established isothermal shake-flask method, details the necessary analytical techniques for quantification, and provides a visual representation of the experimental workflow to facilitate practical implementation in a laboratory setting.

Quantitative Solubility Data

Direct, peer-reviewed quantitative data on the solubility of a wide range of lithium salts in pure this compound is exceedingly limited in the current scientific literature. Most studies involving this compound utilize it as a co-solvent in electrolyte blends, often with ethylene sulfite or various carbonates. While these studies imply sufficient solubility for specific applications, they do not provide the fundamental solubility limits at various temperatures.

For context, one study on sulfite-based electrolytes for lithium metal batteries reports the use of a 1.0 M solution of lithium bis(fluorosulfonyl)imide (LiFSI) in a blend of ethylene sulfite and this compound, indicating that LiFSI is soluble to at least this concentration in the mixed solvent system.

Given the data gap, the following table is presented to highlight the common lithium salts of interest in battery research for which solubility data in this compound would be valuable. Researchers are encouraged to use the experimental protocol detailed in this guide to populate such a database.

| Lithium Salt | Chemical Formula | Status of Solubility Data in this compound |

| Lithium Hexafluorophosphate | LiPF₆ | Data not readily available |

| Lithium Perchlorate | LiClO₄ | Data not readily available |

| Lithium Tetrafluoroborate | LiBF₄ | Data not readily available |

| Lithium Bis(trifluoromethanesulfonyl)imide | LiN(SO₂CF₃)₂ (LiTFSI) | Data not readily available |

| Lithium Bis(fluorosulfonyl)imide | LiN(SO₂F)₂ (LiFSI) | Soluble up to at least 1.0 M in mixed sulfite solvents |

| Lithium Trifluoromethanesulfonate (Triflate) | LiSO₃CF₃ | Data not readily available |

| Lithium Bis(oxalato)borate | LiB(C₂O₄)₂ (LiBOB) | Data not readily available |

| Lithium Hexafluoroarsenate | LiAsF₆ | Data not readily available |

| Lithium Chloride | LiCl | Data not readily available |

| Lithium Sulfite | Li₂SO₃ | Expected to have very low solubility |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of lithium salts in this compound using the isothermal shake-flask method. This method is based on achieving a state of equilibrium between the dissolved salt and excess undissolved solid in the solvent at a constant temperature.

Materials and Reagents

-

Lithium Salt: High purity, battery-grade or equivalent (e.g., >99.9%). Must be dried under vacuum at an appropriate temperature for at least 24 hours to remove any residual moisture.

-

This compound (DES): Anhydrous grade (<50 ppm water). If not available, the solvent should be dried using molecular sieves (e.g., 3Å or 4Å) for 48 hours prior to use. The water content should be verified by Karl Fischer titration.

-

Inert Gas: Argon or Nitrogen with high purity (>99.99%).

-

Volumetric flasks, pipettes, and syringes: Calibrated and thoroughly dried.

-

Sealed, temperature-controlled vessels: Glass vials or flasks with airtight seals.

-

Magnetic stirrer and stir bars.

-

Thermostatically controlled environment: Water bath, incubator, or oven capable of maintaining a constant temperature (e.g., ±0.1 °C).

-

Syringe filters: 0.2 µm pore size, chemically compatible with this compound (e.g., PTFE).

-

Analytical Balance: Accurate to at least 0.1 mg.

Experimental Procedure

-

Preparation (In an Inert Atmosphere Glovebox):

-

Transfer the dried lithium salt and anhydrous this compound into an argon-filled glovebox to prevent moisture contamination.

-

Prepare a series of temperature-controlled vessels.

-

-

Mixing and Saturation:

-

Add a known mass of anhydrous this compound to each vessel.

-

Add an excess amount of the dried lithium salt to each vessel. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Seal the vessels tightly and place them in the thermostatically controlled environment set to the desired temperature (e.g., 25 °C).

-

-

Equilibration:

-

Stir the mixtures vigorously using a magnetic stirrer for a sufficient period to reach dissolution equilibrium. A typical equilibration time is 24 to 48 hours.[1] It is advisable to perform preliminary experiments to determine the minimum time required to reach a stable concentration.

-

-

Sample Collection and Separation:

-

After equilibration, stop the stirring and allow the undissolved solid to settle for several hours while maintaining the constant temperature.

-

Carefully draw a sample of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately attach a 0.2 µm syringe filter to the syringe and filter the solution into a pre-weighed, dry volumetric flask. This step is critical to remove any suspended microparticles.[1]

-

-

Sample Analysis:

-

Accurately weigh the collected filtrate to determine its mass.

-

Dilute the sample gravimetrically with an appropriate solvent (e.g., deionized water with a trace amount of nitric acid for stabilization) to a concentration range suitable for the chosen analytical technique.

-

Determine the concentration of lithium in the diluted sample using a sensitive analytical method such as:

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A highly sensitive and accurate method for elemental analysis.

-

Atomic Absorption Spectroscopy (AAS): Another reliable technique for determining the concentration of specific metal ions.

-

Ion Chromatography (IC): Can be used to determine the concentration of both the lithium cation and the salt's anion.

-

-

Calculation of Solubility

-

From the measured concentration of lithium in the diluted sample, the dilution factor, and the molar masses of lithium and the lithium salt, calculate the mass of the lithium salt in the original, undiluted filtrate.

-

The mass of the this compound in the filtrate is the total mass of the filtrate minus the calculated mass of the dissolved lithium salt.

-

Express the solubility in the desired units, such as:

-

g/100 g solvent: (mass of salt / mass of solvent) × 100

-

mol/kg solvent (molality): (moles of salt / mass of solvent in kg)

-

mol/L (molarity): (moles of salt / volume of solution in L). This requires a separate density measurement of the saturated solution.

-

Mandatory Visualization

The following diagram illustrates the generalized experimental workflow for determining the solubility of a lithium salt in this compound.

Caption: Experimental workflow for determining lithium salt solubility.

Factors Influencing Solubility in this compound

While specific data is lacking, the solubility of lithium salts in this compound will be governed by fundamental physicochemical principles:

-

Lattice Energy of the Salt: Salts with higher lattice energies require more energy to break apart their crystal structure, which generally leads to lower solubility.

-

Solvation Energy: The energy released when lithium cations and the corresponding anions are solvated by this compound molecules must be sufficient to overcome the lattice energy. The polarity and coordinating ability of this compound will play a significant role here.

-

Temperature: For most solid solutes, solubility increases with temperature, indicating an endothermic dissolution process. This relationship should be determined experimentally across a relevant temperature range for battery applications (e.g., -20 °C to 60 °C).

-

Dielectric Constant of the Solvent: Solvents with higher dielectric constants are generally better at shielding the electrostatic interactions between cations and anions, promoting dissolution.

-

Viscosity of the Solvent: While not directly a factor in the equilibrium solubility, high viscosity can slow down the dissolution process, necessitating longer equilibration times.

References

Diethyl sulfite molecular weight and formula

An In-depth Technical Guide to the Physicochemical Properties of Diethyl Sulfite

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a precise understanding of the fundamental properties of chemical compounds is paramount. This guide provides a focused overview of the key physicochemical data for this compound, an ester of sulfurous acid.

This compound (C₄H₁₀O₃S) is utilized in various chemical applications, including as an additive in some polymers to prevent oxidation.[1] A comprehensive summary of its core properties is presented below to facilitate its use in a research and development context.

The following table consolidates the essential quantitative data for this compound, providing a clear and accessible reference.

| Property | Value |

| Chemical Formula | C₄H₁₀O₃S[1][2][3] |

| (C₂H₅O)₂SO[4] | |

| Molecular Weight | 138.18 g/mol [1] |

| 138.19 g/mol [2][3][4] | |

| 138.1854 g/mol [5] | |

| CAS Number | 623-81-4[2][4] |

| Appearance | Clear liquid[1] |

| Density | 1.077 g/mL at 25 °C[4] |

| Boiling Point | 158 to 160 °C[1][4] |

| Flash Point | 52 °C (closed cup)[4] |

References

Diethyl Sulfite in Organic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of diethyl sulfite, a versatile yet underutilized reagent in organic chemistry. It details the physical and chemical properties, synthesis, and diverse applications of this compound, with a particular focus on its role as an ethylating agent and as a component in advanced material science, such as in electrolytes for lithium-ion batteries. This document consolidates key experimental protocols, quantitative data, and mechanistic insights to serve as a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound, (C₂H₅O)₂SO, is the diethyl ester of sulfurous acid. It is a colorless liquid with a characteristic odor. While its structural analog, diethyl sulfate, is a well-known and potent alkylating agent, this compound offers a more moderate reactivity profile, which can be advantageous in achieving greater selectivity in certain organic transformations. This guide aims to provide a thorough understanding of the chemistry of this compound, empowering chemists to effectively utilize this reagent in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and application in experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀O₃S | [1] |

| Molar Mass | 138.19 g/mol | [2] |

| Appearance | Clear, colorless liquid | [2] |

| Density | 1.077 g/mL at 25 °C | [2][3] |

| Boiling Point | 158-160 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.414 | [3] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [2] |

| Solubility | Soluble in many organic solvents. | [4] |

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the reaction of thionyl chloride with ethanol.[5] This reaction proceeds readily, often in the presence of a base like pyridine to neutralize the hydrogen chloride byproduct.

General Synthesis Workflow

The synthesis of this compound from thionyl chloride and ethanol can be depicted by the following workflow:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of dialkyl sulfites from alcohols and thionyl chloride.[3][6]

Materials:

-

Ethanol (anhydrous)

-

Thionyl chloride

-

Pyridine (anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of anhydrous ethanol (2.0 equivalents) and anhydrous pyridine (2.2 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere, slowly add thionyl chloride (1.0 equivalent) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of cold water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.

Quantitative Data:

-

Expected Yield: 70-85%

Reactions of this compound in Organic Synthesis

This compound serves as a versatile reagent in a variety of organic transformations, primarily acting as an electrophile for ethylation reactions.

Ethylation of Phenols

This compound can be employed as an ethylating agent for phenols to form aryl ethyl ethers. The reaction typically proceeds under basic conditions, where the phenol is deprotonated to the more nucleophilic phenoxide.

Reaction Scheme: Ar-OH + (CH₃CH₂O)₂SO → Ar-OCH₂CH₃

Mechanism of Phenol Ethylation:

Caption: Mechanism of phenol ethylation using this compound.

Experimental Protocol: Synthesis of Ethyl Phenyl Ether

(Adapted from general procedures for the alkylation of phenols)[7]

Materials:

-

Phenol

-

This compound

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

Procedure:

-

To a stirred suspension of phenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetone, add this compound (1.2 equivalents).

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with 1 M sodium hydroxide solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or distillation to yield ethyl phenyl ether.

Quantitative Data for Ethylation Reactions:

| Substrate | Product | Yield (%) | Reference |

| Phenol | Ethyl phenyl ether | Not reported | [7] |

| p-Cresol | Ethyl p-tolyl ether | Not reported |

Spectroscopic Data for Ethyl Phenyl Ether:

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.31-7.25 (m, 2H), 6.96-6.88 (m, 3H), 4.04 (q, J=7.0 Hz, 2H), 1.42 (t, J=7.0 Hz, 3H) | [8][9] |

| ¹³C NMR (CDCl₃) | δ 159.1, 129.4, 120.7, 114.6, 63.4, 14.9 | [8] |

| IR (neat) | 3065, 2981, 1600, 1586, 1496, 1243, 1173, 1048, 753, 691 cm⁻¹ | [2][10] |

Ethylation of Amines

This compound can also be used to ethylate primary and secondary amines, providing a route to N-ethylated products. The reaction typically requires heating and may produce a mixture of mono- and di-ethylated products, depending on the stoichiometry and reaction conditions.

Reaction Scheme: R-NH₂ + (CH₃CH₂O)₂SO → R-NHCH₂CH₃ + R-N(CH₂CH₃)₂

Experimental Protocol: Synthesis of N-Ethylaniline

(A generalized procedure based on known amine alkylation methods)[11]

Materials:

-

Aniline

-

This compound

-

Sodium carbonate

-

Ethanol

Procedure:

-

In a sealed tube, combine aniline (1.0 equivalent) and this compound (1.5 equivalents) in ethanol.

-

Add sodium carbonate (1.5 equivalents) to the mixture.

-

Heat the sealed tube at 120 °C for 24 hours.

-

Cool the reaction mixture to room temperature and filter.

-

Concentrate the filtrate under reduced pressure.

-

Take up the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to afford N-ethylaniline.

Quantitative Data for Ethylation of Aniline:

| Substrate | Product | Yield (%) | Reference |

| Aniline | N-Ethylaniline | Not reported |

Spectroscopic Data for N-Ethylaniline:

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.22-7.16 (m, 2H), 6.72-6.68 (m, 1H), 6.63-6.59 (m, 2H), 3.65 (br s, 1H), 3.15 (q, J=7.1 Hz, 2H), 1.25 (t, J=7.1 Hz, 3H) | [12][13] |

| ¹³C NMR (CDCl₃) | δ 148.4, 129.3, 117.4, 112.9, 38.5, 15.0 | [8][14][15] |

| IR (neat) | 3414, 3052, 2974, 1604, 1507, 1430, 1317, 1179, 747, 692 cm⁻¹ | [5][16][17] |

Application in Materials Science: Electrolyte Additive for Lithium-Ion Batteries

Sulfur-containing compounds are known to be effective electrolyte additives for improving the performance of lithium-ion batteries.[13][18] this compound has been investigated for its potential to form a stable solid electrolyte interphase (SEI) on the anode surface, which is crucial for battery longevity and safety.[2][19]

Role of this compound in SEI Formation

During the initial charging cycles of a lithium-ion battery, electrolyte components decompose at the anode surface to form a passivating layer known as the SEI. An ideal SEI layer is ionically conductive but electronically insulating, preventing further electrolyte decomposition while allowing Li⁺ ion transport. Sulfur-containing additives like this compound can be preferentially reduced at the anode surface to form a stable SEI layer rich in lithium sulfates and alkylsulfates.[20]

Proposed SEI Formation Mechanism:

Caption: Role of this compound in SEI formation on a graphite anode.

Performance Data

While extensive data on this compound as a primary additive is still emerging, studies on related sulfur-containing compounds provide insights into its potential benefits.

Expected Improvements with this compound Additive:

-

Improved Cycling Stability: A more stable SEI layer can reduce capacity fade over repeated charge-discharge cycles.

-

Enhanced Thermal Stability: The composition of the SEI can influence the overall thermal stability of the battery, potentially reducing the risk of thermal runaway.

-

Increased Ionic Conductivity: Some studies suggest that sulfite-based electrolytes can exhibit good ionic conductivity, even at low temperatures.[19]

Quantitative Performance Data (Illustrative, based on related sulfur-containing additives):

| Parameter | Without Additive | With Sulfur-containing Additive | Reference |

| Capacity Retention (after 100 cycles) | ~80% | >90% | [21] |

| Ionic Conductivity (at 25 °C) | ~9 mS/cm | ~10-12 mS/cm | [22] |

| SEI Layer Composition (from XPS) | Primarily Li₂CO₃, LiF | Li₂SO₃, ROSO₂Li, LiF | [20][23] |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is an irritant to the eyes, skin, and respiratory tract. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is a valuable reagent in organic synthesis with demonstrated utility in ethylation reactions and potential applications in materials science. Its moderate reactivity offers advantages in terms of selectivity compared to more aggressive alkylating agents. This guide has provided a consolidated resource of its properties, synthesis, and key reactions, including detailed experimental protocols and relevant data. Further research into the full scope of its reactivity, particularly with organometallic reagents, and a more in-depth quantitative analysis of its performance as an electrolyte additive will undoubtedly expand its application in both academic and industrial research.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzene, ethoxy- [webbook.nist.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3-Ethylphenyl(methyl) ether(10568-38-4) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectrabase.com [spectrabase.com]

- 12. rsc.org [rsc.org]

- 13. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. N-Ethylaniline(103-69-5) 13C NMR [m.chemicalbook.com]

- 16. N-Ethylaniline(103-69-5) IR Spectrum [m.chemicalbook.com]

- 17. Benzenamine, N-ethyl- [webbook.nist.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Effects of sulfur-containing electrolyte additives on the performance of lithium nickel cobalt manganese oxide//graphite Li-ion batteries [esst.cip.com.cn]

- 22. xray.greyb.com [xray.greyb.com]

- 23. researchgate.net [researchgate.net]

Unveiling the Electrochemical Stability of Diethyl Sulfite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction